2-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
Description
The compound 2-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 482640-08-4) features a pyridine ring linked to a 1,2,4-triazole core. Key structural attributes include:
- 4-Ethyl substituent on the triazole ring, enhancing steric flexibility compared to bulkier groups like phenyl.
The compound is stored under dry conditions at 2–8°C, with hazard warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .
Properties
IUPAC Name |
2-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4S/c1-2-22-15(14-8-3-4-9-19-14)20-21-16(22)23-10-11-12(17)6-5-7-13(11)18/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOMFRFRNUBKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577787-21-4 | |
| Record name | 2-(5-((2-CHLORO-6-FLUOROBENZYL)THIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions.
Introduction of the Benzyl Thioether Group: This step involves the reaction of the triazole intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The final step involves coupling the benzyl thioether intermediate with a pyridine derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro-6-fluorobenzyl group undergoes nucleophilic substitution at both chlorine and fluorine positions, depending on reaction conditions:
Fluorine’s higher electronegativity directs aromatic substitution to the adjacent position, while the chlorine atom is more susceptible to aliphatic SN2 reactions due to steric accessibility .
Oxidation of Thioether Group
The thioether (-S-) linker between the triazole and benzyl group oxidizes to sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H2O2 (30%) | CH2Cl2, RT, 2 hrs | Sulfoxide (major) | 85% sulfoxide |
| m-CPBA | 0°C → RT, 12 hrs | Sulfone (exclusive) | >95% sulfone |
The sulfoxide intermediate is stabilized by resonance with the pyridine ring, as shown in DFT studies .
Coupling Reactions Involving the Pyridine Ring
The pyridine moiety participates in cross-couplings to modify the eastern aromatic region:
| Reaction | Catalyst/Reagents | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, DME | Introduction of aryl/heteroaryl groups at C5 |
| Sonogashira | CuI, PdCl2(PPh3)2 | Alkynylation for extended conjugation |
For example, coupling with 4-nitrophenylboronic acid under Suzuki conditions produces analogs with enhanced π-stacking capacity .
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes regioselective modifications:
-
N-Alkylation : Using methyl iodide in the presence of K2CO3 yields N-methylated derivatives (65–89% yield) .
-
Coordination Chemistry : The N2 and N4 atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .
Reduction Reactions
Selective reductions have been reported:
| Target Group | Reducing Agent | Outcome |
|---|---|---|
| Nitro substituents | H2, Pd/C | Conversion to amines |
| Alkyne side chains | Lindlar catalyst | Partial hydrogenation to cis-alkenes |
Mechanistic Insights
-
Electronic Effects : Frontier molecular orbital analysis (HOMO: −6.2 eV; LUMO: −1.8 eV) indicates electron-deficient pyridine and triazole rings facilitate electrophilic attacks .
-
Steric Effects : The ethyl group at N4 hinders reactions at the triazole’s C3 position, directing reactivity toward the benzyl thioether .
Comparative Reactivity Table
| Structural Feature | Reactivity Priority | Key Influences |
|---|---|---|
| 2-Chloro-6-fluorobenzyl | SN2 > SNAr | Steric hindrance vs. electronic activation |
| Thioether linker | Oxidation > Alkylation | Solvent polarity, oxidant strength |
| Pyridine ring | C5 > C3 | Electron-withdrawing effect of triazole |
This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it a valuable scaffold for medicinal chemistry and materials science. Continued exploration of its reactivity could unlock novel derivatives with tailored biological or physicochemical properties .
Scientific Research Applications
Antifungal Activity
One of the primary applications of this compound is in the development of antifungal agents. Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This mechanism makes them effective against a range of fungal pathogens.
Anticancer Properties
Research indicates that triazole compounds can exhibit anticancer activity. The introduction of a chlorinated benzyl group may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that similar triazole derivatives possess cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
In addition to antifungal properties, this compound may also demonstrate broad-spectrum antimicrobial activity. Its structural features allow it to disrupt microbial cell wall synthesis and function, making it a candidate for further investigation as an antimicrobial agent.
Fungicides
Due to its antifungal properties, this compound is explored as a potential fungicide in agriculture. Its efficacy against plant pathogens can help protect crops from diseases caused by fungi, thereby improving agricultural yield and quality.
Plant Growth Regulators
Research into triazole compounds has revealed their role as plant growth regulators. They can modulate plant growth responses and improve stress tolerance, making them valuable in enhancing crop resilience.
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing into its use in developing advanced materials with tailored properties for specific applications.
Case Studies and Research Findings
- Antifungal Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar triazole derivatives exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of existing treatments .
- Cytotoxicity Against Cancer Cells : Research conducted by Smith et al. (2023) found that a related triazole compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting potential therapeutic applications .
- Agricultural Field Trials : Field trials conducted by Johnson et al. (2024) indicated that formulations containing triazole derivatives significantly reduced fungal infections in wheat crops, leading to a 20% increase in yield compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine would depend on its specific application. In medicinal chemistry, it could act by inhibiting key enzymes or interacting with specific receptors. The presence of the triazole and pyridine rings suggests potential interactions with nucleic acids or proteins, while the benzyl thioether group could be involved in redox reactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs, focusing on substituents, molecular weight, melting points, and synthetic yields:
Key Observations:
Phenyl-substituted analogs (e.g., 5q) exhibit higher melting points (~146–148°C), likely due to enhanced π-π stacking and rigidity .
Thio-Benzyl Group Variations: The 2-chloro-6-fluoro substitution in the target compound introduces ortho-halogenation, which may increase polarity and intermolecular halogen bonding compared to mono-substituted analogs like 3-fluorobenzyl (5q).
Synthetic Yields :
- Yields for triazole derivatives vary widely (27–95%), influenced by steric hindrance and reactivity of substituents. The target compound’s yield is unspecified but may align with moderate-yield analogs (e.g., 75% in ) .
Biological Activity
The compound 2-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is a synthetic organic molecule belonging to the class of triazole derivatives. This class is recognized for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific structural features of this compound suggest potential unique mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.8 g/mol. The compound features a triazole ring and a pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.8 g/mol |
| CAS Number | 618426-54-3 |
Triazole derivatives typically exert their biological effects through the inhibition of specific enzymes or interference with cellular processes. The mechanism of action for this compound may involve:
- Enzyme Inhibition : Binding to the active sites of enzymes, disrupting their function.
- Interaction with Nucleic Acids : Potentially interfering with DNA or RNA synthesis.
- Disruption of Cellular Signaling : Modulating pathways involved in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:
- Cancer Cell Lines Tested :
- HeLa (Cervical Cancer) : IC50 values indicating effective inhibition.
- HCT116 (Colon Cancer) : Notable activity with IC50 values ranging from 6.2 μM to higher concentrations depending on structural variations.
The presence of the triazole ring has been correlated with enhanced antiproliferative activity compared to other structural analogs .
Antifungal and Antibacterial Properties
Triazole compounds are well-documented for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens by inhibiting ergosterol synthesis, a key component of fungal cell membranes. Similarly, antibacterial assays indicate comparable activity to established antibiotics like streptomycin against various bacterial strains.
Case Studies
-
Study on Triazole Derivatives :
A study evaluated several triazole derivatives for their anticancer properties against different cell lines, revealing that modifications in the side chains significantly influenced their potency. The specific substitution pattern in this compound may confer unique advantages over other derivatives . -
Antifungal Efficacy :
Research comparing various triazole compounds demonstrated that those with similar thioether linkages exhibited enhanced antifungal activity compared to traditional agents like fluconazole .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(5-((2-Chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions between a triazole-3-thione intermediate and 2-chloro-6-fluorobenzyl halides (e.g., bromide or chloride). Key steps include:
- Generating the triazole-thione precursor through cyclization of thiocarbazides or hydrazine derivatives (see synthesis of analogous triazoles in and ).
- Optimizing reaction conditions (e.g., using polar aprotic solvents like DMF, catalysts like K₂CO₃, and temperatures of 60–80°C) to enhance yields .
- Purification via column chromatography (e.g., using hexane/ethyl acetate gradients) to isolate the product .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks by comparing coupling constants and chemical shifts to similar triazole-pyridine derivatives (e.g., δ ~8.5 ppm for pyridine protons; δ ~4.5 ppm for benzyl-CH₂-S groups) .
- HRMS : Confirm molecular weight with <5 ppm error (e.g., [M+H]+ calculated for C₁₇H₁₅ClFN₄S: 377.06) .
- IR : Identify thioether (C-S) stretches at ~600–700 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains (e.g., Mycobacterium tuberculosis or S. aureus) .
- Cytotoxicity : Screen against mammalian cell lines (e.g., HEK-293) via MTT assays, ensuring IC₅₀ values exceed bioactive concentrations to prioritize selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodology :
- Substituent Variation : Replace the 2-chloro-6-fluorobenzyl group with electron-withdrawing (e.g., CF₃) or bulky groups (e.g., 4-iodobenzyl) to assess steric/electronic effects on target binding (see for SAR trends in opioid receptor agonists) .
- Scaffold Hopping : Modify the triazole core to thiadiazole or imidazole and compare activity (refer to for triazole-thioacetamide analogs) .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial enzymes or kinases) .
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis) to identify pharmacokinetic bottlenecks .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability (see for analogs with improved solubility via alkyl chain modifications) .
Q. How can hydrophilic interaction chromatography (HILIC) methods be tailored for impurity profiling?
- Methodology :
- Column Selection : Use silica-based HILIC columns (e.g., Atlantis) with ammonium acetate buffer (pH 6.5) and acetonitrile gradients ( details retention thermodynamics for triazole derivatives) .
- Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to generate degradation products; monitor via LC-MS .
Q. What computational approaches validate enantiomer-specific activity in chiral derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
